(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid
Description
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15) |
InChI Key |
NGKCNVRUEXRJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
The core cyclohexane ring in (1r,4r)-4-((cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is typically derived from hydrogenation of aromatic precursors. Patent US3932497 details the hydrogenation of p-aminomethyl benzoic acid using ruthenium catalysts under high-pressure conditions (50–200 kg/cm², 140–170°C). This method achieves quantitative conversion to 4-aminomethyl cyclohexanecarboxylic acid-1, a structural analog, with 98.5% purity after ion-exchange purification . Critical parameters include:
-
Catalyst selection : Ruthenium on carbon (5% loading) minimizes side reactions.
-
Alkali mediation : Sodium hydroxide (2 equivalents) enhances substrate solubility and prevents catalyst poisoning.
-
Pressure optimization : 100 kg/cm² hydrogen pressure balances reaction rate and safety .
Similarly, patent CN108602758B employs rhodium-based catalysts (e.g., Rh/Al₂O₃) for hydrogenating p-aminobenzoic acid derivatives in acetone/water mixtures. This one-pot process achieves trans-selectivity >75% at milder pressures (≤10 bar), making it industrially scalable .
Stereochemical Control via Catalyst and Solvent Engineering
Achieving the (1r,4r) trans-configuration requires precise control over the cyclohexane ring’s stereochemistry. Patent CN108602758B demonstrates that solvent polarity directly impacts cis/trans ratios. For example:
| Solvent System | Trans Ratio | Yield (%) |
|---|---|---|
| Acetone/water (4:1) | 75% | 70 |
| Methanol/THF (3:1) | 68% | 65 |
The use of bulky bases (e.g., Boc anhydride) during hydrogenation stabilizes the transition state favoring the trans-isomer . Post-hydrogenation epimerization with methyl bromide further enriches trans-content to >99% under acidic conditions .
Introduction of the Cyclopropylmethyl-Methylamino Group
The cyclopropylmethyl and methyl substituents on the amino group are introduced via alkylation or reductive amination. VulcanChem’s synthesis of a related compound, (1r,4r)-4-(((tert-butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid , involves:
-
Boc protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
-
Alkylation : Cyclopropylmethyl bromide reacts with the Boc-protected amine in the presence of K₂CO₃, achieving >90% substitution .
-
Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) yields the free amine, which is methylated using methyl iodide .
This strategy avoids over-alkylation and ensures regioselectivity.
One-Pot Synthesis and Process Optimization
Recent advances emphasize one-pot methodologies to reduce purification steps. Patent WO2021107047A1 outlines a route from 4-(hydroxymethyl)cyclohexylmethyl carboxylate intermediates. Key steps include:
-
Oxidation : Conversion of hydroxymethyl groups to carboxylic acids using Jones reagent.
-
Reductive amination : Simultaneous introduction of the cyclopropylmethyl and methyl groups via Pd/C-catalyzed hydrogenation .
This method achieves an overall yield of 62% with 99.1% purity, highlighting the efficiency of integrated reaction sequences .
Purification and Characterization
Final purification often involves ion-exchange chromatography (e.g., Amberlite 200 resin) or recrystallization from acetone/water mixtures . Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) confirm structural integrity, while titration quantifies amino group content .
Scientific Research Applications
Neurological Disorders
Research indicates that (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid may have neuroprotective effects. It has been studied for its potential in treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could be beneficial in alleviating symptoms associated with these disorders.
Pain Management
The compound has also been investigated for its analgesic properties. Studies have shown that it can interact with pain pathways in the central nervous system, providing a basis for its use in developing new pain relief medications.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid in animal models of stress-induced anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a treatment for anxiety disorders.
Case Study 2: Analgesic Potential
Another research paper highlighted the analgesic effects of this compound in a rat model of chronic pain. The findings demonstrated that administration of the compound resulted in a marked decrease in pain sensitivity, supporting its further development as an analgesic agent.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with structurally related cyclohexanecarboxylic acid derivatives, emphasizing substituent variations, molecular properties, and reported activities:
Key Differences and Functional Implications
Tranexamic Acid EP Impurity E features a diamino-cyclohexane scaffold with a carboxamido group, distinguishing it from the tertiary amine in the target compound .
Biological Activity: cis-2-[[3,5-Dichlorophenyl]amino]carbonyl]cyclohexanecarboxylic acid acts as an mGluR4 allosteric agonist, demonstrating the pharmacological relevance of cyclohexane-carboxylic acid derivatives in modulating glutamate receptors .
Synthetic Routes: The target compound is synthesized via reductive amination and hydrogenolysis , whereas analogs like Tranexamic Acid EP Impurity E require peptide coupling or protection-deprotection strategies .
Stability and Storage: Derivatives with tert-butoxycarbonyl (BOC) protection (e.g., (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid) exhibit enhanced stability, requiring storage at 2–8°C .
Biological Activity
(1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₁NO₂
- Molecular Weight : 211.30 g/mol
- IUPAC Name : 4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid
- Canonical SMILES : CN(CC1CC1)C2CCC(CC2)C(=O)O
The compound features a cyclohexane ring substituted with a carboxylic acid group and a methylamino group, which contributes to its biological activity. The stereochemistry indicated by (1R,4R) suggests that the spatial arrangement of these groups is crucial for its interactions within biological systems.
The mechanism of action for (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropylmethyl and methylamino groups are believed to enhance binding affinity and specificity to these targets, potentially leading to modulation of their activity. The carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions that stabilize the compound-target complex.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems may influence mood and cognitive functions.
- Antinociceptive Effects : Some derivatives have shown analgesic properties, suggesting applications in pain management.
- Antidepressant Activity : Cyclic structures are linked to antidepressant effects in related compounds.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl ring and ethynyl group | Neuroprotective effects |
| 3-(Cyclopropylmethyl)-2-pyrrolidinone | Pyrrolidine ring with cyclopropylmethyl substitution | Analgesic properties |
| 2-Amino-3-(cyclopropylmethyl)butanoic acid | Aliphatic amino acid structure | Modulates neurotransmitter release |
The unique combination of functional groups in (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid may confer distinct pharmacological effects compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neurotransmitter Interaction Studies :
-
Analgesic Studies :
- Derivatives similar to (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid have been evaluated for their analgesic properties in animal models, showing promise as potential pain relievers.
- Antidepressant Efficacy :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid?
- Methodology : The synthesis typically involves multi-step processes, including:
- Amination : Reacting cyclohexanecarboxylic acid derivatives with cyclopropylmethylamine under reductive conditions (e.g., NaHB(OAc)₃ in DCM) to introduce the cyclopropylmethyl(methyl)amino group .
- Purification : Use of preparative TLC or column chromatography to isolate intermediates and final products. For example, intermediates like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine were purified via prep TLC after coupling reactions .
Q. How is stereochemical integrity maintained during synthesis?
- Methodology :
- Chiral Resolutions : Use of enantiomerically pure starting materials (e.g., (1R,4R)-aminocyclohexanol derivatives) to preserve stereochemistry .
- Stereospecific Reactions : Avoiding racemization by controlling reaction conditions (e.g., low temperature for acid-sensitive intermediates) .
Q. What analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve cyclohexane ring substituents and amine/cyclopropyl groups (e.g., δ 3.73–0.36 ppm for axial/equatorial protons) .
- Mass Spectrometry : ESI⁺-MS to confirm molecular weight (e.g., m/z 492 for derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR data from diastereomeric intermediates be resolved?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing peak splitting at different temperatures .
- 2D NMR (COSY, NOESY) : Map spatial relationships between protons (e.g., NOE correlations between cyclopropyl and cyclohexane protons) to distinguish diastereomers .
Q. What strategies optimize yield in large-scale synthesis without compromising stereopurity?
- Methodology :
- Catalytic Asymmetric Amination : Transition metal catalysts (e.g., Pd/C) for enantioselective coupling of cyclopropylmethylamine .
- Flow Chemistry : Continuous processing to minimize side reactions (e.g., racemization during prolonged heating) .
Q. How to design in vivo studies targeting neurological receptors (e.g., mGluR)?
- Methodology :
- Target Validation : Use radioligand binding assays (e.g., [³H]GABA uptake in HEK-293 cells expressing mGluR2/4/7) to confirm affinity .
- Dosing Regimens : Calculate bioavailability using logP values (predicted ~2.5 for cyclopropane derivatives) and administer via intracerebroventricular (ICV) routes to bypass BBB limitations .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Methodology :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with cellular assay results .
- Metabolite Screening : LC-MS/MS to identify active metabolites (e.g., carboxylic acid derivatives) that may enhance or inhibit activity .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
